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Introduction

Anibamine is a novel pyridine quaternary alkaloid that has garnered significant interest due to
its biological activity as a chemokine receptor CCR5 antagonist. The CCR5 receptor is a crucial
co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells. As the first
natural product identified to exhibit this activity, Anibamine presents a unique structural
scaffold for the development of new anti-HIV therapeutic agents. This document provides a
detailed overview of the first total synthesis of Anibamine, as reported by Zhang and
colleagues. The synthesis is notable for its convergent approach, culminating in the
construction of the complex pyridinium core and the installation of the two cis-alkenyl side
chains. Two synthetic routes were developed, with the more efficient one proceeding in 10
steps with an overall yield of 7.9%.[1]

Data Presentation

The following table summarizes the key quantitative data for the more efficient 10-step total
synthesis of Anibamine.
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Experimental Protocols
Synthesis of 2-Hydroxy-4,6-dimethyl-3,5-

dicyanopyridine

This three-step procedure forms the core substituted pyridine ring.

» Condensation: A mixture of acetylacetone (1.0 equiv), cyanoacetamide (1.0 equiv), and

piperidine (0.1 equiv) in ethanol is refluxed for 4 hours. After cooling, the precipitate is
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collected by filtration, washed with cold ethanol, and dried to afford 2-hydroxy-4,6-
dimethylnicotinonitrile.

e Bromination: To a solution of 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 equiv) in a mixture of
trifluoroacetic acid (TFA) and sulfuric acid, N-bromosuccinimide (NBS) (1.1 equiv) is added
portion-wise at 0 °C. The mixture is stirred at room temperature for 12 hours. The reaction is
then poured into ice-water, and the resulting precipitate is filtered, washed with water, and
dried to give 3-bromo-2-hydroxy-4,6-dimethylnicotinonitrile.

o Cyanation: A mixture of 3-bromo-2-hydroxy-4,6-dimethylnicotinonitrile (1.0 equiv) and
copper(l) cyanide (1.5 equiv) in dimethylformamide (DMF) is refluxed for 24 hours. The
reaction mixture is cooled, poured into an aqueous solution of ethylenediamine, and
extracted with ethyl acetate. The combined organic layers are washed with brine, dried over
sodium sulfate, and concentrated. The crude product is purified by column chromatography
to yield 2-hydroxy-4,6-dimethyl-3,5-dicyanopyridine.

Synthesis of 3,5-Bis((Z)-dec-2-en-1-yl)-2,4-dimethyl-1-(3-
hydroxypropyl)pyridin-1-ium bromide

This sequence involves the formation of the dialdehyde, double Wittig reaction to install the
side chains, and quaternization of the pyridine nitrogen.

e Chlorination and Reduction: 2-Hydroxy-4,6-dimethyl-3,5-dicyanopyridine (1.0 equiv) is
refluxed in phosphorus oxychloride (POCIs) for 3 hours. The excess POCIs is removed under
reduced pressure, and the residue is carefully quenched with ice-water. The resulting
precipitate is filtered to give 2-chloro-4,6-dimethyl-3,5-dicyanopyridine. This intermediate is
then dissolved in dichloromethane and cooled to -78 °C. A solution of diisobutylaluminium
hydride (DIBAL-H) (2.5 equiv) in hexanes is added dropwise, and the reaction is stirred at
-78 °C for 3 hours before being warmed to room temperature and stirred for another 2 hours.
The reaction is quenched with methanol and then Rochelle's salt solution. The mixture is
extracted with dichloromethane, and the combined organic layers are dried and
concentrated. The crude 2-chloro-3,5-bis(formyl)-4,6-dimethylpyridine is used in the next
step without further purification.

» Double Wittig Reaction: To a suspension of nonyltriphenylphosphonium bromide (2.2 equiv)
in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (2.2 equiv) dropwise.
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The resulting deep red solution is stirred for 1 hour at -78 °C. A solution of 2-chloro-3,5-
bis(formyl)-4,6-dimethylpyridine (1.0 equiv) in THF is then added dropwise. The reaction
mixture is slowly warmed to room temperature and stirred overnight. The reaction is
guenched with saturated aqueous ammonium chloride and extracted with ether. The
combined organic layers are washed with brine, dried, and concentrated. The residue is
purified by column chromatography to afford 2-chloro-3,5-bis((Z)-dec-2-en-1-yl)-4,6-
dimethylpyridine.

e Pyridinium Salt Formation: A solution of 2-chloro-3,5-bis((Z)-dec-2-en-1-yl)-4,6-
dimethylpyridine (1.0 equiv) and 3-amino-1-propanol (5.0 equiv) is refluxed for 48 hours. The
excess 3-amino-1-propanol is removed under reduced pressure. The residue is then treated
with silver(l) oxide (1.5 equiv) in water, followed by the addition of hydrobromic acid to afford
3,5-bis((Z2)-dec-2-en-1-yl)-2,4-dimethyl-1-(3-hydroxypropyl)pyridin-1-ium bromide after
filtration and removal of water.

Final Cyclization to Anibamine

The final step involves an intramolecular cyclization to form the fused five-membered ring.

e To a solution of 3,5-bis((Z2)-dec-2-en-1-yl)-2,4-dimethyl-1-(3-hydroxypropyl)pyridin-1-ium
bromide (1.0 equiv) and triethylamine (3.0 equiv) in dichloromethane at O °C is added
methanesulfonyl chloride (1.5 equiv) dropwise. The reaction mixture is stirred at 0 °C for 1
hour and then at room temperature for 4 hours. The reaction is quenched with water and
extracted with dichloromethane. The combined organic layers are washed with brine, dried
over sodium sulfate, and concentrated. The crude product is purified by preparative thin-
layer chromatography to yield Anibamine.

Mandatory Visualization
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Caption: Total Synthesis of Anibamine Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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